molecular formula C8H9NO3 B12955162 2-((2-Methylpyridin-4-yl)oxy)acetic acid

2-((2-Methylpyridin-4-yl)oxy)acetic acid

Cat. No.: B12955162
M. Wt: 167.16 g/mol
InChI Key: NDXOYXDWODRQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methylpyridin-4-yl)oxy)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and an oxyacetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylpyridin-4-yl)oxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-hydroxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylpyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxyacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Methylpyridin-4-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methylpyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpyridin-4-yl)acetic acid
  • 2-(5-Methoxypyridin-2-yl)acetic acid
  • (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid

Uniqueness

2-((2-Methylpyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

2-((2-Methylpyridin-4-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, which have implications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a methoxy group and an acetic acid moiety. This structural configuration is believed to contribute to its biological activity.

The mechanism through which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes in biological pathways, potentially modulating their activity. Such interactions may influence cellular signaling pathways involved in inflammation, cancer progression, or microbial resistance.

Antimicrobial Activity

Recent studies have shown promising antimicrobial properties for related compounds within the pyridine class. For instance, derivatives exhibiting low minimum inhibitory concentration (MIC) values against various strains of bacteria and fungi suggest that this compound could possess similar activities.

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Strong
Escherichia coli0.0039 - 0.025Strong
Candida albicans0.0048 - 0.039Moderate

These findings indicate that such compounds can be effective against both Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored in various studies. For example, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer).

Cell Line IC50 (µM) Effect
A37515 - 25Moderate inhibition
HeLa10 - 20Significant inhibition

These results suggest that the compound may induce apoptosis or inhibit cell proliferation through specific pathways, warranting further investigation into its mechanisms of action .

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including those similar to this compound. The results indicated that these compounds exhibited potent antibacterial activity against common pathogens, supporting their potential use in developing new antibiotics .
  • Anticancer Research : In vitro assays conducted on human cancer cell lines revealed that certain derivatives of pyridine displayed IC50 values in the micromolar range, indicating their potential as anticancer agents. Further research is needed to explore their effectiveness in vivo and elucidate their mechanisms of action .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(2-methylpyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C8H9NO3/c1-6-4-7(2-3-9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

NDXOYXDWODRQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.